Structural Determinants of Kinase Hinge-Binding: 2-Amino vs. 2-Unsubstituted Analogs
The 2-amino substituent on the pyrazolo[1,5-a]pyrimidine core is a validated hinge-binding motif in kinase inhibitor design. In a study of 2-aminopyrazolo[1,5-a]pyrimidines as JAK2 inhibitors, the 2-amino group forms a bidentate hydrogen bond with the hinge region of the kinase, contributing substantially to binding affinity; removal of this amino group results in complete loss of measurable inhibition (IC50 >10 μM vs. single-digit nanomolar for the 2-amino series) [1]. The target compound retains this essential 2-amino group, distinguishing it from ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 52664-01-4), which lacks this functionality and would be unsuitable for hinge-binding applications. While direct enzymatic data for the 5,7-dimethyl-3-ethyl ester derivative specifically is not publicly available, the 2-amino pharmacophore is conserved and class-level SAR is well-established. [1]
| Evidence Dimension | Kinase hinge-binding capability (presence/absence of 2-amino H-bond donor) |
|---|---|
| Target Compound Data | Contains primary 2-amino group capable of hinge H-bonding |
| Comparator Or Baseline | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 52664-01-4): no 2-amino group; JAK2 2-amino series: IC50 <10 nM vs. des-amino IC50 >10,000 nM |
| Quantified Difference | >3 log unit potency differential attributed to 2-amino group in confirmed 2-aminopyrazolo[1,5-a]pyrimidine JAK2 inhibitor series |
| Conditions | JAK2 enzymatic assay; reference compound series from PDB 3io7 / ChEMBL |
Why This Matters
Procurement of the des-amino analog (CAS 52664-01-4) would yield a compound incapable of hinge-binding interactions, rendering it ineffective for kinase inhibitor programs that require this pharmacophoric element.
- [1] PDB entry 3io7: 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Protein Data Bank in Europe. https://www.ebi.ac.uk/pdbe/entry/pdb/3io7 View Source
